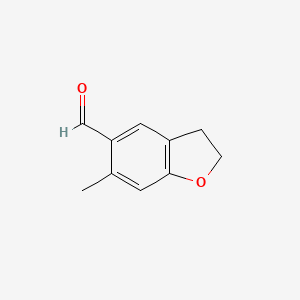
6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a methyl group at the 6th position and an aldehyde group at the 5th position of the dihydrobenzofuran ring. It has a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxyacetophenone, the compound can be synthesized via a series of steps including methylation, cyclization, and oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be facilitated using reagents such as halogens and nitrating agents.
Major Products Formed
Oxidation: 6-Methyl-2,3-dihydrobenzofuran-5-carboxylic acid.
Reduction: 6-Methyl-2,3-dihydrobenzofuran-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines. Additionally, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran-5-carbaldehyde: Lacks the methyl group at the 6th position.
6-Methyl-2,3-dihydrobenzofuran-5-methanol: Contains a hydroxyl group instead of an aldehyde group.
6-Methyl-2,3-dihydrobenzofuran-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group
Uniqueness
6-Methyl-2,3-dihydrobenzofuran-5-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the dihydrobenzofuran ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
6-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C10H10O2/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h4-6H,2-3H2,1H3 |
Clé InChI |
HWGJRRRCSGZGGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCO2)C=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















